methyl [5-amino-8-(benzylcarbamoyl)-6-cyano-7-(2-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate
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Overview
Description
Methyl 2-[5-amino-8-(benzylcarbamoyl)-6-cyano-7-(2-fluorophenyl)-3-oxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as amino, benzylcarbamoyl, cyano, and fluorophenyl. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-amino-8-(benzylcarbamoyl)-6-cyano-7-(2-fluorophenyl)-3-oxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and a halogenated ketone.
Fusing the Thiazole and Pyridine Rings: The thiazole ring is then fused with a pyridine ring through a condensation reaction.
Introduction of Functional Groups: The various functional groups (amino, benzylcarbamoyl, cyano, and fluorophenyl) are introduced through nucleophilic substitution, amidation, and other organic reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-amino-8-(benzylcarbamoyl)-6-cyano-7-(2-fluorophenyl)-3-oxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano or carbonyl groups, into amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-[5-amino-8-(benzylcarbamoyl)-6-cyano-7-(2-fluorophenyl)-3-oxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[5-amino-8-(benzylcarbamoyl)-6-cyano-7-(2-fluorophenyl)-3-oxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[5-amino-8-(benzylcarbamoyl)-6-cyano-7-(phenyl)-3-oxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate: Similar structure but lacks the fluorophenyl group.
Methyl 2-[5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate: Similar structure but has the fluorophenyl group at a different position.
Uniqueness
The uniqueness of methyl 2-[5-amino-8-(benzylcarbamoyl)-6-cyano-7-(2-fluorophenyl)-3-oxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate lies in its specific combination of functional groups and their positions on the thiazolopyridine scaffold. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H21FN4O4S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
methyl 2-[5-amino-8-(benzylcarbamoyl)-6-cyano-7-(2-fluorophenyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate |
InChI |
InChI=1S/C25H21FN4O4S/c1-34-19(31)11-18-24(33)30-22(28)16(12-27)20(15-9-5-6-10-17(15)26)21(25(30)35-18)23(32)29-13-14-7-3-2-4-8-14/h2-10,18,20H,11,13,28H2,1H3,(H,29,32) |
InChI Key |
QLJDPSOGTCPMHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)N2C(=C(C(C(=C2S1)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4F)C#N)N |
Origin of Product |
United States |
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